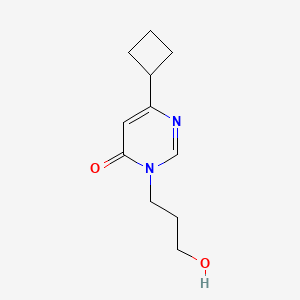
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one, also known as CBHP, is a pyrimidinone compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CBHP has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has also been found to reduce the expression of viral proteins and inhibit the replication of viruses, such as hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one in lab experiments is its relatively simple synthesis method. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain assays. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one can exhibit cytotoxicity at high concentrations, which must be taken into account when designing experiments.
Zukünftige Richtungen
For the study of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one include the development of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one derivatives, further studies on its mechanism of action, and the development of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one-based drug delivery systems.
Synthesemethoden
The synthesis of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one involves the reaction of 4-chloro-6-cyclobutyl-2-methylpyrimidine with 3-hydroxypropylamine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one as a white solid with a melting point of 169-171°C.
Wissenschaftliche Forschungsanwendungen
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth. Additionally, 6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one has been found to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
6-cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-6-2-5-13-8-12-10(7-11(13)15)9-3-1-4-9/h7-9,14H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGQHSXHVSGKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-3-(3-hydroxypropyl)pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637021.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B6637025.png)

![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea](/img/structure/B6637041.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6637045.png)
![[3-[[3-(Trifluoromethyl)pyrazolo[4,3-c]pyridin-1-yl]methyl]oxetan-3-yl]methanol](/img/structure/B6637049.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B6637075.png)
![2,3-Dihydro-1-benzofuran-2-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6637076.png)

![[3-[1-(3-Chloro-4-fluorophenyl)ethylsulfanylmethyl]oxetan-3-yl]methanol](/img/structure/B6637083.png)
![2-[3-(1-hydroxyethyl)piperidin-1-yl]-N-(2-methyl-3-nitrophenyl)propanamide](/img/structure/B6637093.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide](/img/structure/B6637100.png)
![4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637102.png)